molecular formula C9H17N3O3 B1395841 N-(2-methoxyethyl)-2-(3-oxopiperazin-2-yl)acetamide CAS No. 1255851-02-5

N-(2-methoxyethyl)-2-(3-oxopiperazin-2-yl)acetamide

Cat. No. B1395841
M. Wt: 215.25 g/mol
InChI Key: KZAFXCPQPXOEHW-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

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Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

This involves detailing the chemical reactions the compound can undergo, including its reactivity, common reaction partners, and the products it forms.



Physical And Chemical Properties Analysis

This involves detailing the compound’s physical and chemical properties, including its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Chemical Derivatives and Synthesis

  • N-(2-methoxyethyl)-2-(3-oxopiperazin-2-yl)acetamide is a chemical compound that has been explored in various synthetic pathways. For instance, studies have reported the synthesis of N-acetyldopamine (NADA) derivatives, where similar compounds have been isolated and characterized. These derivatives have potential applications in traditional medicine and pharmacology (Yang et al., 2015).

Antimicrobial Applications

  • Certain derivatives of N-(2-methoxyethyl)-2-(3-oxopiperazin-2-yl)acetamide have been synthesized and evaluated for their antimicrobial properties. Studies show that some compounds in this class exhibit promising antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Applications in Radiotherapy

  • The compound has been studied for its stability in frozen injection form, particularly in the context of radiotherapy. Research has demonstrated that N-(2-methoxyethyl)-2-(3-oxopiperazin-2-yl)acetamide exhibits good stability when frozen, which is crucial for its potential use as a radiosensitizer (Luo Chuan-huan, 2007).

Applications in Herbicide Development

  • Some studies have focused on the development of herbicides incorporating N-(2-methoxyethyl)-2-(3-oxopiperazin-2-yl)acetamide derivatives. These compounds have demonstrated significant activity against specific weeds, suggesting their potential use in agricultural applications (Okamoto et al., 1991).

Potential in Treating Metabolic Disorders

  • Derivatives of N-(2-methoxyethyl)-2-(3-oxopiperazin-2-yl)acetamide have been synthesized and evaluated as selective β3-adrenergic receptor agonists. These compounds have shown promise in treating obesity and type 2 diabetes, with some exhibiting significant hypoglycemic activity in rodent models (Maruyama et al., 2012).

Safety And Hazards

This involves detailing any known safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.


Future Directions

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properties

IUPAC Name

N-(2-methoxyethyl)-2-(3-oxopiperazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O3/c1-15-5-4-11-8(13)6-7-9(14)12-3-2-10-7/h7,10H,2-6H2,1H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAFXCPQPXOEHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1C(=O)NCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-2-(3-oxopiperazin-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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